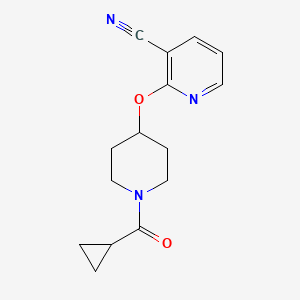
3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-(2,4-dichlorophenyl)-1-methylpyrazole-5-carboxylic acid (DCPMP), is a carboxylic acid that has been widely studied due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and organic solvents. DCPMP is a potent inhibitor of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins, and has been used to study the biochemical and physiological effects of these enzymes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Regiospecific Synthesis and Crystallographic Study : A study focused on the synthesis of a related compound, demonstrating regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. This highlights the significance of accurate structural analysis in the synthesis of complex organic compounds like pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Modifications
- Functionalization Reactions : Research on the functionalization of 1H-pyrazole-3-carboxylic acid, a structurally similar compound, has been explored. The study provides insights into the reactions and potential modifications that can be applied to pyrazole carboxylic acids, which could be relevant for the compound (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Activity : A study synthesizing novel pyrazole derivatives from a related compound showed significant antimicrobial and anticancer activity. This indicates the potential therapeutic applications of pyrazole carboxylic acids in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Properties
- Fluorescent Property Evaluation : A study on the synthesis of triaryl-2-pyrazolines, closely related to the compound of interest, highlighted their fluorescent properties. This suggests potential applications in fields requiring fluorescence-based detection or analysis (Hasan, Abbas, & Akhtar, 2011).
Computational Studies and Material Properties
- Nonlinear Optical Properties : Pyrazole carboxylates were studied for their nonlinear optical properties, which is essential for applications in photonics and optical materials. Such studies can provide a framework for understanding the optical properties of similar compounds (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Orientations Futures
The future directions for research on “3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, biocatalysis is a promising field for the synthesis of chiral drug intermediates, and this compound could potentially be explored in this context .
Mécanisme D'action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi , which may suggest that it affects the biochemical pathways related to this cycle.
Pharmacokinetics
The similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The similar compound has been shown to be effective against trypomastigotes, with an lc50 in the order of 1789±239, similar to the standard drug BZN .
Action Environment
For instance, the indiscriminate use of pesticides can produce numerous damages to the environment .
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPRTBSIZWBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2831241.png)
![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)
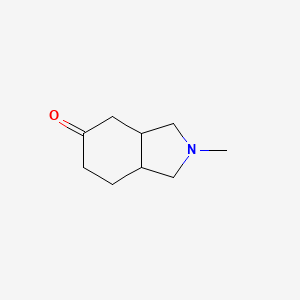
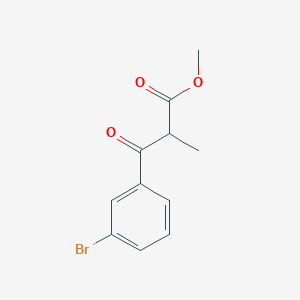
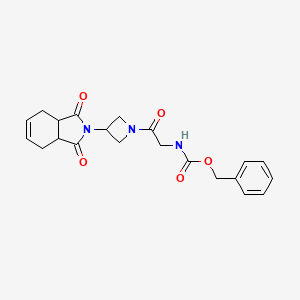
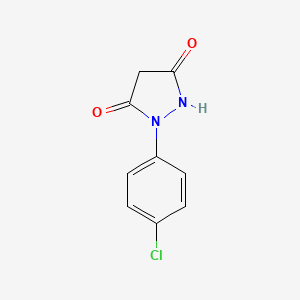


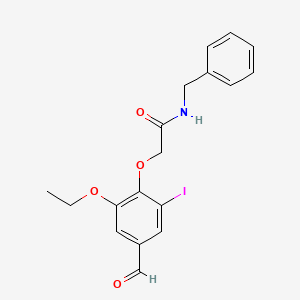
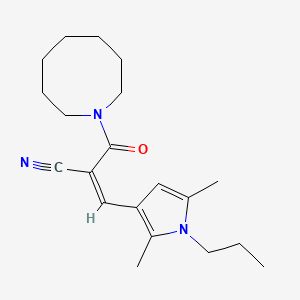
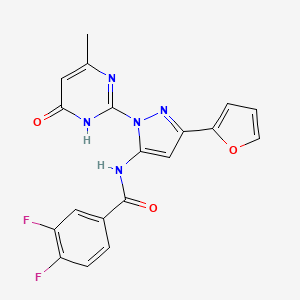
![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
